Griselimycin - 26034-16-2

Griselimycin

Catalog Number: EVT-269603
CAS Number: 26034-16-2
Molecular Formula: C57H96N10O12
Molecular Weight: 1113.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Griselimycin is a natural antimycobacterial product isolated a half century ago that is currently being pursued as a treatment for tuberculosis.

Methylgriselimycin (MGM)

    Compound Description: Methylgriselimycin is a natural derivative of griselimycin, produced by Streptomyces species. It differs from griselimycin by the presence of an l-(R)-4-methyl-proline instead of l-proline at position 8 of the amino acid sequence [, ]. Methylgriselimycin exhibits enhanced metabolic stability and higher anti-tuberculosis activity compared to griselimycin [].

    Relevance: Methylgriselimycin is closely related to griselimycin, sharing a similar structure and mechanism of action, targeting the DNA polymerase sliding clamp DnaN in Mycobacterium tuberculosis [, ]. The methylation at position 8 contributes to its improved pharmacological properties, making it a more promising lead compound for tuberculosis treatment compared to griselimycin [, ].

    Compound Description: Cyclohexylgriselimycin is a synthetic analog of griselimycin, characterized by a cyclohexyl substitution added to the core structure []. This modification improves the pharmacokinetic properties of the compound []. Cyclohexylgriselimycin displays potent activity against drug-resistant Mycobacterium tuberculosis and Mycobacterium abscessus, both in vitro and in vivo [, ].

    Relevance: As a synthetic derivative of griselimycin, cyclohexylgriselimycin retains the same mechanism of action, inhibiting DNA replication by binding to the DnaN sliding clamp [, , ]. The improved pharmacokinetic profile of cyclohexylgriselimycin, thanks to the cyclohexyl substitution, makes it a promising preclinical candidate for tuberculosis treatment, surpassing griselimycin in terms of drug development potential [, , ].

Streptomycin

    Compound Description: Streptomycin is an aminoglycoside antibiotic, historically significant as the first effective treatment for tuberculosis. It is produced by Streptomyces griseus [].

    Relevance: Although structurally unrelated to griselimycin, streptomycin is relevant as it is also produced by a Streptomyces species and shares the same therapeutic target - Mycobacterium tuberculosis. This highlights the potential of Streptomyces-derived compounds as a source for novel anti-tuberculosis agents, like griselimycin and its derivatives [].

Novobiocin

    Compound Description: Novobiocin is an antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for DNA replication [].

    Relevance: Although structurally distinct from griselimycin, novobiocin is relevant due to its shared mechanism of action as a DNA replication inhibitor []. Comparing their effects on Mycobacterium smegmatis using time-lapse microfluidic microscopy revealed distinct phenotypic outcomes []. This suggests that while both compounds ultimately disrupt DNA replication, they do so through different mechanisms, highlighting the unique mode of action of griselimycin and its derivatives [].

Nalidixic Acid

    Compound Description: Nalidixic acid belongs to the quinolone class of antibiotics and acts by inhibiting bacterial DNA gyrase, thereby disrupting DNA replication [].

    Relevance: Similar to novobiocin, nalidixic acid serves as a comparative point for understanding griselimycin's mode of action. Both compounds ultimately inhibit DNA replication but exhibit different effects on Mycobacterium smegmatis when observed under time-lapse microfluidic microscopy []. This emphasizes the distinct mechanisms through which griselimycin and its analogs interfere with DNA replication compared to other classes of antibiotics [].

Classification and Source

Griselimycin is classified as a non-ribosomally synthesized peptide, meaning it is produced by enzymatic pathways rather than ribosomal translation. This antibiotic is derived from the Streptomyces genus, which is known for its high genomic GC content and capacity to produce a wide variety of secondary metabolites, including many clinically relevant antibiotics .

Synthesis Analysis

The biosynthesis of griselimycin involves a complex gene cluster that encodes several enzymes responsible for its assembly. Key components include:

  • Non-Ribosomal Peptide Synthetase (NRPS): This enzyme plays a crucial role in the formation of peptide bonds between amino acids.
  • Methyltransferases: These enzymes modify amino acids during synthesis, incorporating unique residues like 4-methyl-proline .

The synthesis begins with the hydroxylation of L-leucine to form (2S,4R)-5-hydroxyleucine, catalyzed by the enzyme GriE. This intermediate undergoes further oxidation and cyclization to yield (2S,4R)-4-methylproline through a series of enzymatic steps involving GriF and GriH . The entire process showcases the intricate regulation of gene expression and enzyme activity in producing this complex compound.

Molecular Structure Analysis

Griselimycin's molecular structure is characterized by its depsidecapeptide backbone, which includes multiple amino acid residues linked through peptide bonds. The presence of (2S,4R)-4-methyl-proline is critical; it contributes to the molecule's three-dimensional conformation and biological activity. The molecular formula for griselimycin can be represented as C₃₁H₄₇N₇O₉S, and its structural features include:

  • Peptide Bonds: Connecting various amino acids.
  • Hydrophobic Regions: Contributing to its interaction with lipid membranes.
  • Functional Groups: Such as hydroxyls and methyl groups that influence solubility and reactivity .

Crystallographic studies have provided insights into the stereochemistry of griselimycin, revealing how these structural elements are arranged in three-dimensional space .

Chemical Reactions Analysis

Griselimycin participates in various chemical reactions that are essential for its biosynthesis and biological activity:

  • Hydroxylation: The conversion of L-leucine to (2S,4R)-5-hydroxyleucine.
  • Oxidation: Transforming hydroxyleucine into (2S,4R)-4-methylglutamate-5-semialdehyde.
  • Cyclization: Formation of (2S,4R)-4-methylproline from its aldehyde precursor through spontaneous cyclization followed by reduction .

These reactions are catalyzed by specific enzymes encoded within the griselimycin biosynthetic gene cluster.

Mechanism of Action

Griselimycin exerts its antibacterial effects primarily by binding to the DNA polymerase III sliding clamp known as DnaN in Mycobacterium tuberculosis. This binding inhibits DNA replication, effectively stalling bacterial growth. The incorporation of (2S,4R)-4-methyl-proline enhances both the binding affinity to DnaN and metabolic stability compared to other antibiotics . Structural studies have shown that modifications in the molecular structure can significantly impact the mechanism of action and efficacy against Mycobacterium tuberculosis.

Physical and Chemical Properties Analysis

Griselimycin exhibits several notable physical and chemical properties:

  • Solubility: It displays variable solubility in aqueous solutions due to its complex structure.
  • Stability: The presence of 4-methyl-proline contributes to increased metabolic stability in biological systems.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are critical for understanding how griselimycin behaves in biological systems and its potential therapeutic applications .

Applications

Griselimycin holds significant promise in medicinal chemistry due to its potent anti-tuberculosis activity. Research has focused on optimizing derivatives of griselimycin to enhance efficacy against drug-resistant strains of Mycobacterium tuberculosis. Additionally, studies are exploring its use as a template for developing new antibiotics that target similar pathways or bacterial processes .

Properties

CAS Number

26034-16-2

Product Name

Griselimycin

IUPAC Name

1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

Molecular Formula

C57H96N10O12

Molecular Weight

1113.4 g/mol

InChI

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)

InChI Key

JSNIAKPKPNJUEP-UHFFFAOYSA-N

SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C

Solubility

Soluble in DMSO

Synonyms

Griselimycin; Grisellimycin B; RP-11072-B; RP11072-B; RP 11072-B;

Canonical SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C

Isomeric SMILES

CCC(C)[C@H]1C(=O)N([C@@H](C(=O)N2CCC[C@H]2C(=O)N([C@@H](C(=O)NCC(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@@H]3C(=O)N1)C)C(C)CC)N(C)C(=O)C4C[C@H](CN4C(=O)[C@H](C(C)C)N(C)C(=O)C)C)C)C(C)CC)C)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.